3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a 3,4-difluorobenzamide moiety. The isobutyryl group enhances steric bulk and metabolic stability, while the difluoro substitution on the benzamide ring modulates electronic properties and binding interactions. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-10-15(6-8-18(13)24)23-19(25)14-5-7-16(21)17(22)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZADQBUEFWFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.
Formation of the difluorobenzamide moiety: The final step involves coupling the acylated tetrahydroquinoline with 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzamide moiety can enhance binding affinity and specificity, while the tetrahydroquinoline core can provide structural stability and facilitate interactions with hydrophobic regions of the target.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
- Methodology : The synthesis typically involves multi-step protocols. Key steps include:
Tetrahydroquinoline Core Formation : Use a Pictet-Spengler reaction between an aromatic aldehyde and amine to construct the tetrahydroquinoline moiety .
Acylation : Introduce the isobutyryl group via N-acylation under anhydrous conditions (e.g., dichloromethane, triethylamine) .
Benzamide Coupling : React the intermediate with 3,4-difluorobenzoic acid using coupling agents like EDCI/HOBt .
- Optimization : Temperature control (0–80°C), solvent selection (polar aprotic solvents for acylation), and catalyst use (e.g., DMAP) improve yields .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for fluorine atoms (¹⁹F NMR) and tetrahydroquinoline protons (¹H NMR) to confirm substitution patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .
- HPLC-MS : Ensure purity (>95%) and molecular weight verification .
Q. What in vitro assays are suitable for initial biological activity screening?
- Approach :
- Enzyme Inhibition : Test PDE4 inhibition using fluorescent substrate assays (e.g., cAMP hydrolysis), referencing structurally similar PDE4 inhibitors .
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (MTT protocol) .
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategy :
Substituent Variation : Synthesize derivatives with altered fluorination patterns (e.g., 2,4-difluoro vs. 3,4-difluoro) or modified acyl groups (e.g., acetyl vs. isobutyryl) .
Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to PDE4 or other targets .
Q. How should contradictory data on solubility and stability be resolved?
- Troubleshooting :
- Solubility Profiling : Use DLS (dynamic light scattering) and HPLC to assess aggregation in aqueous buffers .
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .
- Formulation Adjustments : Explore co-solvents (e.g., PEG 400) or prodrug strategies to enhance bioavailability .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Tools :
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., PDE4) at atomic resolution .
- Kinetic Assays : Measure enzyme inhibition kinetics (Kᵢ, kₐₜ) using stopped-flow fluorimetry .
- Transcriptomics : Perform RNA-seq on treated cells to map affected pathways (e.g., apoptosis, inflammation) .
Q. How can analytical methods be developed to assess batch-to-batch consistency?
- Protocol :
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities .
- Chiral SFC : For enantiopure batches, employ supercritical fluid chromatography with chiralpak AD-H columns .
- QC Metrics : Set thresholds for residual solvents (e.g., <500 ppm) via GC-MS .
Q. What in vivo models are appropriate for toxicity and efficacy evaluation?
- Models :
- Rodent PK/PD : Administer orally (10–50 mg/kg) to measure plasma half-life and tissue distribution .
- Xenograft Studies : Evaluate antitumor efficacy in nude mice with human tumor implants .
- Safety Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
